Molecular Weight and PSA Differentiation Versus Des-Methanesulfonyl Analog 1-(2,3-Dimethoxybenzoyl)piperidine
The target compound (MW 327.4) carries a 31.5% higher molecular weight than its direct des-methanesulfonyl analog 1-(2,3-dimethoxybenzoyl)piperidine (MW 249) . The methanesulfonyl group adds a sulfone moiety (SO₂CH₃, ΔMW = 78) that contributes approximately 54 Ų of additional topological polar surface area beyond the baseline tPSA of 38.8 Ų measured for the des-methanesulfonyl comparator . This shifts the compound higher within the permissible Lipinski space (MW approaching 500, tPSA approaching 140) and predicts reduced passive membrane permeability relative to the des-sulfonyl analog [1].
| Evidence Dimension | Molecular weight and calculated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | MW = 327.4 g/mol; tPSA (estimated) ≈ 93 Ų (baseline 38.8 + sulfone contribution ~54 Ų) |
| Comparator Or Baseline | 1-(2,3-Dimethoxybenzoyl)piperidine: MW = 249 g/mol; measured tPSA = 38.8 Ų |
| Quantified Difference | ΔMW = +78.4 g/mol (+31.5%); ΔtPSA ≈ +54 Ų (estimated) |
| Conditions | Physicochemical property comparison; comparator tPSA measured by Hit2Lead/ChemBridge assay; target tPSA estimated by fragment-based additive method |
Why This Matters
The higher MW and tPSA predict systematically lower passive permeability and altered oral bioavailability compared to the des-methanesulfonyl analog, meaning procurement specifications or formulation strategies cannot be transferred between the two without independent verification.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Establishes the relationship between tPSA and membrane permeability. View Source
